
2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methyl group, and the acetylation of the amine group. The exact process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring (a five-membered ring containing one sulfur atom and one nitrogen atom), a methyl group attached to the thiazole, an acetylamino group, and a carboxylic acid ethyl ester group .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the acyl chloride group could react with amines or alcohols to form amides or esters, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid ethyl ester group could influence its solubility in water .Applications De Recherche Scientifique
- Significance : Understanding protein behavior and function is crucial for drug discovery, disease mechanisms, and personalized medicine .
- Significance : Identifying new antimicrobial agents is crucial for combating drug-resistant infections .
- Significance : Discovering novel anti-cancer compounds is essential for improving cancer therapies .
Proteomics Research
Phosphodiesterase Type 5 (PDE5) Regulation
COX-1/COX-2 Inhibition
Antimicrobial Properties
Anti-Cancer Potential
Synthetic Chemistry and Medicinal Chemistry
Mécanisme D'action
Target of Action
The compound, ethyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, is a derivative of the thiazole class of compounds . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . They have also been identified as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
The interaction of this compound with its targets results in a variety of effects. As PDE5 regulators, these compounds can either inhibit or enhance the activity of PDE5 . Inhibition of PDE5 can lead to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn can lead to vasodilation and increased blood flow . On the other hand, enhancement of PDE5 activity can lead to a decrease in cGMP levels . As COX-1/COX-2 inhibitors, these compounds can reduce the production of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The compound’s action on PDE5 and COX enzymes affects several biochemical pathways. The inhibition of PDE5 leads to an increase in cGMP levels, which can affect pathways involved in vasodilation and blood flow . The inhibition of COX enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. For example, as a PDE5 inhibitor, it could potentially be used in the treatment of conditions like erectile dysfunction . As a COX inhibitor, it could potentially be used as an anti-inflammatory or analgesic agent .
Safety and Hazards
As with any chemical compound, handling “2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could include skin and eye irritation, respiratory irritation, and more .
Propriétés
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-3-15-8(14)7-5(2)11-9(16-7)12-6(13)4-10/h3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHLTBQFQWMXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447682.png)
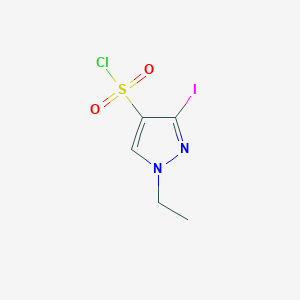

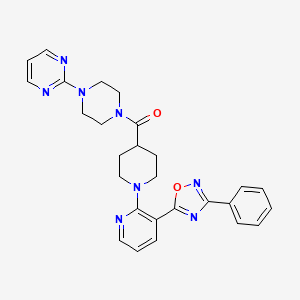
![N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2447687.png)
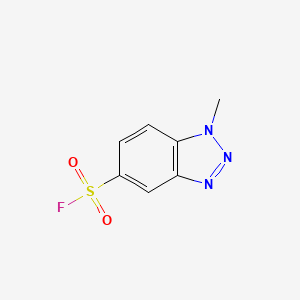
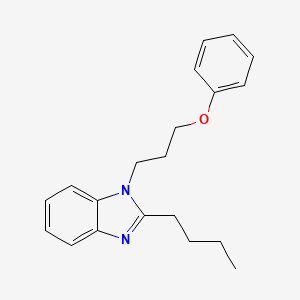
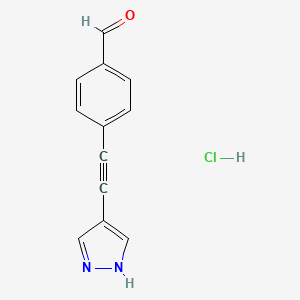
![1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2447692.png)

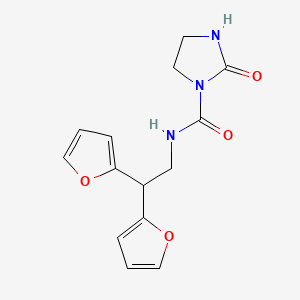

![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea](/img/structure/B2447701.png)
